molecular formula C11H11N3OS B5360398 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol

Cat. No.: B5360398
M. Wt: 233.29 g/mol
InChI Key: MTZLGPCSOBARNC-UHFFFAOYSA-N
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Description

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological properties and its role as a synthetic intermediate in various chemical reactions. The presence of both nitrogen and sulfur atoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide to form phenylhydrazine dithiocarbamate, which is then cyclized with hydrazine hydrate to yield the triazole-thiazine core. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms within the triazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features but different pharmacological properties.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the nitrogen atoms within the ring system, leading to distinct chemical reactivity and biological activity.

    1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Featuring a different arrangement of the triazole and thiazine rings, affecting its interaction with biological targets.

Uniqueness

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol is unique due to its specific ring fusion and the presence of a phenyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-9-6-14-11(16-7-9)12-10(13-14)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZLGPCSOBARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC(=NN21)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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